molecular formula C8H5NaO4 B1323550 Sodium 4-hydroxyphenylglyoxylate CAS No. 54537-30-3

Sodium 4-hydroxyphenylglyoxylate

Cat. No. B1323550
CAS RN: 54537-30-3
M. Wt: 188.11 g/mol
InChI Key: SIZKOKCUGWOJMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-hydroxyphenylglyoxylate is not directly mentioned in the provided papers. However, there are studies on compounds with similar structural features or functional groups. For instance, Sodium 4-Phenylbutyrate (4-PBA) is a low molecular weight fatty acid with neuroprotective effects, as demonstrated in a study where it attenuated infarction volume and improved neurological status in a mouse model of hypoxia-ischemia . Another related compound is 4-hydroxyphenyl acetic acid, which was synthesized from phenol and glyoxylic acid, showing potential for industrial applications due to its simple process and lower cost .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, 4-hydroxyphenyl acetic acid was synthesized through condensation and reduction, with a high yield and purity, indicating a promising method for industrial production . Sodium butylated hydroxytoluene (NaBHT) was used as a hydride source in palladium-catalyzed reduction reactions, showcasing its potential as a practical and cost-effective reagent in industry .

Molecular Structure Analysis

The molecular structure of compounds similar to Sodium 4-hydroxyphenylglyoxylate has been studied using techniques like X-ray diffraction. For instance, the structure of sodium hyaluronate was determined and refined against X-ray diffraction data, revealing a regular, left-handed 3-fold helix . The crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt was also studied, showing a two-dimensional polymer stabilized by a hydrogen bond network .

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of biological activities. Sodium 4-Phenylbutyrate was found to protect against cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation . The pharmacology of 3,4-dihydroxyphenyl-alpha-hydroxypropionic acid sodium salt suggests that it may act as a competitive antagonist of L-DOPA, affecting exploratory behavior and inducing hypothermia in mice .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Sodium 4-hydroxyphenylglyoxylate have been characterized in several studies. The thermal stability and IR spectra of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt were investigated, revealing dehydration and decomposition temperatures as well as characteristic IR bands . The sodium hydroxygallophosphate containing tetrameric gallium units was prepared by hydrothermal synthesis, and its structure was determined, providing insights into its framework and the location of sodium cations .

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Research

Sodium 4-hydroxyphenylglyoxylate is utilized in the pharmaceutical industry for the synthesis of various compounds. For instance, it acts as an intermediate in the preparation of enzyme inhibitors, specifically in the development of renin inhibitory peptides. These peptides contain novel amino analogues of difluorostatine and have been shown to inhibit the enzyme renin, which is crucial in blood pressure regulation (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

Neuroprotective Effects

Research indicates that compounds related to Sodium 4-hydroxyphenylglyoxylate, such as Sodium 4-phenylbutyrate, have neuroprotective effects. These compounds can act as chemical chaperones, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum under conditions associated with diseases like cystic fibrosis and liver injury. This leads to a reduction in ER stress-induced apoptosis and inflammation, suggesting potential applications in treating cerebral ischemia and other neurological conditions (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).

Biomedical Applications

Sodium 4-hydroxyphenylglyoxylate derivatives are also explored for biomedical applications. For example, pH-sensitive hydrogels containing sodium oxybenzoate, a derivative of Sodium 4-hydroxyphenylglyoxylate, have been synthesized for potential use as pH-sensitive membranes in various medical applications. These hydrogels exhibit different degrees of swelling based on the pH level, which could be useful in targeted drug delivery systems (Allcock & Ambrosio, 1996).

Biochemical Research

In biochemical research, the metabolism of Sodium 4-hydroxyphenylglyoxylate and its analogues is studied for understanding various biochemical pathways. For instance, oxfenicine, a compound metabolized to 4-hydroxyphenylglyoxylate, inhibits fatty acid oxidation in the heart but not in the liver, demonstrating tissue-specific effects. This research contributes to our understanding of metabolic diseases and potential therapeutic interventions (Stephens, Higgins, Cook, & Harris, 1985).

Safety And Hazards

Sodium 4-hydroxyphenylglyoxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

sodium;2-(4-hydroxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZKOKCUGWOJMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15573-67-8 (Parent)
Record name Sodium 4-hydroxyphenylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30202959
Record name Sodium 4-hydroxyphenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydroxyphenylglyoxylate

CAS RN

54537-30-3
Record name Sodium 4-hydroxyphenylglyoxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydroxyphenylglyoxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxyphenylglyoxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.